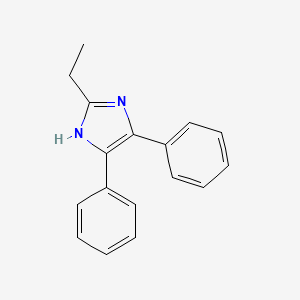

2-Ethyl-4,5-diphenyl-1h-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

13682-29-6 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-ethyl-4,5-diphenyl-1H-imidazole |

InChI |

InChI=1S/C17H16N2/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) |

InChI Key |

JFGCBMQXGWFESU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group attached to an unsaturated system. The ten protons of the two phenyl rings are expected to appear as a complex multiplet in the aromatic region. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for 2-Ethyl-4,5-diphenyl-1h-imidazole

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (imidazole) | 12.0 - 13.0 | broad singlet | 1H |

| Aromatic-H (phenyl rings) | 7.20 - 7.60 | multiplet | 10H |

| -CH₂- (ethyl group) | 2.80 - 3.00 | quartet | 2H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to the proton NMR data, a complete experimental ¹³C NMR spectrum for this compound is not widely published. However, a ¹³C NMR spectrum is noted in the PubChem database for this compound, confirming its use in characterization researchgate.net. Based on data from structurally related 2-aryl-4,5-diphenyl-1H-imidazoles, the chemical shifts for the carbon atoms can be predicted researchgate.net.

The spectrum is expected to show a signal for the C2 carbon of the imidazole ring, which is typically found downfield. The C4 and C5 carbons of the imidazole ring, being equivalent in a time-averaged sense due to tautomerism, would likely appear as a single peak. The phenyl carbons will produce a set of signals in the aromatic region, and the ethyl group carbons will have characteristic upfield shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (imidazole) | ~150 |

| C4/C5 (imidazole) | ~137 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho, meta, para) | 125 - 129 |

| -CH₂- (ethyl group) | ~22 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and confirming molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. While a spectrum for the specific title compound is not available, data from similar structures, such as other 2-substituted-4,5-diphenyl-1H-imidazoles, allows for a reliable prediction of its key vibrational modes researchgate.netrsc.org.

A broad absorption band in the region of 3400-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings typically occur in the 1600-1400 cm⁻¹ region. The out-of-plane bending vibrations of the aromatic C-H bonds are also prominent and useful for confirming the substitution pattern.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (imidazole) | 3450 - 3000 (broad) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2980 - 2850 |

| C=N and C=C stretch (ring) | 1610 - 1450 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While specific experimental Raman data for this compound is not found in the searched literature, the expected Raman-active modes can be inferred. Symmetric vibrations, in particular, tend to be strong in Raman spectra. Therefore, the symmetric breathing modes of the phenyl rings are expected to be prominent. The C-H stretching vibrations and the imidazole ring vibrations will also be present.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Imidazole ring breathing | ~1400 |

| Phenyl ring breathing (symmetric) | ~1000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (molecular formula C₁₇H₁₆N₂), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 248.13.

The fragmentation pattern would likely involve the loss of the ethyl group and subsequent fragmentations of the diphenyl-imidazole core. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, followed by further rearrangements or losses.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment |

|---|---|

| 248 | [M]⁺ (Molecular ion) |

| 233 | [M - CH₃]⁺ |

| 220 | [M - C₂H₄]⁺ |

| 193 | [M - C₂H₅ - HCN]⁺ |

| 165 | [Diphenylacetylene]⁺ |

| 116 | [Phenylacetylene]⁺ |

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound itself has not been reported, analysis of analogous compounds provides significant insight into its expected molecular geometry and packing.

Detailed crystallographic studies have been performed on several multi-substituted diphenyl-imidazole compounds. For instance, the crystal structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole reveals a triclinic system with the space group P-1. researchgate.net Another related compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, crystallizes in the orthorhombic space group Pca21. iosrjournals.org In this latter structure, the central imidazole ring is essentially planar, with the various phenyl and pyridine (B92270) substituents oriented at significant dihedral angles to this core. iosrjournals.org Specifically, the two phenyl rings at the 4 and 5 positions are twisted with respect to the imidazole ring. iosrjournals.org

Similarly, the crystal structure of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol shows that the imidazole and the attached phenyl rings are all planar, but with notable rotations relative to one another. nih.gov These examples consistently demonstrate that the core imidazole ring in such substituted systems maintains planarity, while the appended phenyl groups are typically rotated out of this plane. This steric hindrance relief is a common feature in multi-aryl substituted heterocyclic systems.

Table 1: Crystallographic Data for Structurally Related Imidazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-Ethyl-2,4,5-triphenyl-1H-imidazole | Triclinic | P-1 | a=10.1137(3) Å, b=12.4935(4) Å, c=14.6351(4) Å, α=98.182(2)°, β=90.694(2)°, γ=102.666(2)° | researchgate.net |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca21 | a=19.0002(15) Å, b=6.0827(4) Å, c=18.6173(14) Å | iosrjournals.org |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | - | - | Two independent molecules in the asymmetric unit. | nih.gov |

Note: The table presents data for analogous compounds to infer the structural properties of this compound.

Chromatographic Methods in Reaction Monitoring and Purification

Chromatographic techniques are fundamental in the synthesis and purification of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.

Reaction Monitoring:

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the synthesis of substituted imidazoles. nih.gov By spotting the reaction mixture on a TLC plate at various time intervals, the consumption of starting materials and the formation of the product can be visualized. The difference in polarity between the reactants (e.g., benzil (B1666583), an aldehyde, and an amine) and the resulting imidazole product leads to different retention factors (Rf values), providing a clear indication of the reaction's progression towards completion. nih.gov

Purification:

Following the completion of the synthesis, purification of the crude product is essential to remove unreacted starting materials, reagents, and any side products. Column chromatography is a widely used preparative technique for this purpose. The choice of the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents of varying polarity) is optimized to achieve efficient separation. The fractions are collected and analyzed, often by TLC, to pool the pure product.

While specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for this compound are not detailed in the provided search results, these techniques are standard for the analysis and purification of such organic compounds. HPLC, with its high resolution and sensitivity, would be suitable for both purity assessment and preparative purification. GC could be applicable if the compound is sufficiently volatile and thermally stable.

Table 2: Application of Chromatographic Methods in the Context of Substituted Imidazoles

| Chromatographic Technique | Application | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Reference |

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Adsorption/Partition | Silica gel | Solvent mixture (e.g., ethyl acetate (B1210297)/hexanes) | nih.gov |

| Column Chromatography | Purification | Adsorption/Partition | Silica gel | Gradient or isocratic elution with organic solvents | - |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Purification | Adsorption/Partition | C18, Silica | Acetonitrile (B52724)/water, Methanol/water | - |

| Gas Chromatography (GC) | Purity Assessment | Partition | Capillary column with a non-polar or polar stationary phase | Inert gas (e.g., Helium, Nitrogen) | - |

Note: This table outlines the general applicability of chromatographic techniques for the analysis and purification of compounds like this compound.

Theoretical and Computational Chemistry of 2 Ethyl 4,5 Diphenyl 1h Imidazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of imidazole (B134444) derivatives. These studies offer a detailed understanding of the molecule's geometry, electronic characteristics, and thermodynamic stability.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2-ethyl-4,5-diphenyl-1H-imidazole. The process of geometry optimization involves finding the minimum energy conformation of the molecule. For substituted imidazoles, this includes analyzing the bond lengths, bond angles, and dihedral angles.

In related diphenyl-imidazole compounds, the imidazole ring is typically found to be nearly planar. nih.gov However, the phenyl rings attached to the imidazole core are often rotated out of this plane. For instance, in one study on a similar molecule, the phenyl rings attached to the C4 and C5 positions exhibited significant torsion angles with respect to the imidazole plane. nih.gov The ethyl group at the C2 position also adopts a specific conformation to minimize steric hindrance.

The optimized geometrical parameters, such as bond lengths and angles, calculated by DFT methods often show good agreement with experimental data obtained from techniques like X-ray crystallography. ijrar.orgresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for Imidazole Derivatives (Illustrative)

This table is illustrative and based on typical values found in related imidazole structures. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Length | C-N (imidazole ring) | ~ 1.37 - 1.41 Å |

| C=C (imidazole ring) | ~ 1.36 Å | |

| C-C (phenyl ring) | ~ 1.39 - 1.40 Å | |

| C-C (imidazole-phenyl) | ~ 1.47 Å | |

| Bond Angle | C-N-C (imidazole ring) | ~ 108° - 110° |

| N-C-N (imidazole ring) | ~ 110° - 112° | |

| Dihedral Angle | Phenyl Ring vs. Imidazole | ~ 20° - 80° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.euresearchgate.net

For derivatives of 4,5-diphenyl-imidazole, the HOMO is often localized on the imidazole ring and the attached phenyl groups, indicating these are the regions most susceptible to electrophilic attack. uin-alauddin.ac.id The LUMO, conversely, is also typically distributed across the imidazole and phenyl moieties. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. acadpubl.euresearchgate.net A larger energy gap implies higher kinetic stability and lower chemical reactivity. espublisher.com DFT calculations for similar imidazole derivatives have shown that substitutions on the phenyl rings can modulate this energy gap. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies for a Substituted Diphenyl-imidazole (Illustrative Example)

This data is based on a representative substituted imidazole and serves as an example. Specific values for this compound would require dedicated calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.28 |

| LUMO | -1.27 |

| HOMO-LUMO Gap (ΔE) | 4.01 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. orientjchem.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In MEP maps, regions of negative potential (typically colored red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For imidazole derivatives, these regions are often located around the nitrogen atoms of the imidazole ring due to the presence of lone pairs of electrons. orientjchem.orgresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are commonly found around the hydrogen atoms attached to the imidazole nitrogen (N-H) and the phenyl rings. orientjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and hyperconjugative interactions within a molecule. acadpubl.eumalayajournal.org It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

For imidazole-based systems, NBO analysis reveals significant delocalization of electron density, which contributes to the stability of the aromatic imidazole ring. acadpubl.eu The analysis can quantify the stabilization energies associated with these interactions, such as the interaction between the lone pair of a nitrogen atom and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the molecule's electronic structure and reactivity. malayajournal.org

DFT methods can be employed to calculate the thermochemical properties of molecules, including the standard enthalpy of formation (ΔfH°). chemeo.com This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. The heat of formation is a fundamental thermodynamic property that indicates the stability of a molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of a set of compounds with their biological activity or physicochemical properties, respectively. nih.govyoutube.com

For imidazole derivatives, QSAR/QSPR studies can be used to predict various properties, such as their potential as corrosion inhibitors or their biological activities, based on calculated molecular descriptors. uin-alauddin.ac.idchalmers.se These descriptors can be derived from DFT calculations and include electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobic characteristics.

The development of a robust QSAR/QSPR model involves several steps:

Data Set Selection: A diverse set of imidazole derivatives with known activities or properties is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the set.

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. scite.ai

While specific QSAR/QSPR models for this compound were not found, the general methodology is widely applied to classes of imidazole compounds to guide the design of new molecules with desired properties. chalmers.se

Descriptor Selection and Model Development

In the realm of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, the careful selection of molecular descriptors is paramount for the development of robust and predictive models. For imidazole derivatives, including those structurally related to this compound, a variety of descriptors are employed to capture the essential physicochemical, electronic, and steric features that govern their activity and properties.

These descriptors can be broadly categorized as:

Physicochemical Descriptors: Lipophilicity (ClogP) is a crucial parameter, as it influences the molecule's ability to cross cell membranes. iosrjournals.org

Electronic Descriptors: These include parameters like Hammett sigma (σ) constants, which account for the electron-donating or withdrawing nature of substituents. nih.gov

Steric Descriptors: Molar refractivity (MR) and STERIMOL parameters (L, B1, B2, B3, B4) are used to describe the size and shape of different parts of the molecule. nih.gov

The development of predictive models often involves statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning algorithms. nih.govnih.gov For instance, a genetic function approximation approach has been utilized to create QSAR equations that correlate various descriptors with the measured properties of imidazole derivatives. scientific.net These models are rigorously validated to ensure their predictive power. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Imidazole Derivatives

| Descriptor Type | Specific Descriptor | Information Encoded |

| Physicochemical | ClogP | Lipophilicity and membrane permeability |

| Electronic | Hammett sigma (σ) | Electronic effects of substituents |

| Steric | Molar Refractivity (MR) | Bulk and polarizability of substituents |

| Topological | Wiener Index | Molecular branching and size |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting capabilities |

Predictive Capabilities for Molecular Properties

Once developed and validated, QSAR and QSPR models can be used to predict the properties of novel compounds, including those like this compound. These predictions can range from biological activities, such as antiviral or anticancer effects, to fundamental physicochemical properties. nih.govtandfonline.com

For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (COMSIA), have been successfully applied to series of 2,4,5-trisubstituted imidazole derivatives to predict their inhibitory activity against protein kinases like CK2. tandfonline.com These models provide 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other features are favorable or unfavorable for activity, thereby guiding the design of more potent derivatives. tandfonline.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and a biological target at the atomic level.

Ligand-Target Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. For lophine derivatives, which share the same 2,4,5-triphenyl-1H-imidazole core as the subject compound, docking studies have been employed to explore their potential as multi-targeting agents. researchgate.net

These studies have investigated the binding of lophine derivatives to various receptors, including those involved in cancer (EGFR), inflammation (COX-1, COX-2), and infectious diseases (fungal oxidoreductase, bacterial DNA gyrase). researchgate.net The docking results help to identify key amino acid residues in the binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Binding Affinity Calculations and Energetic Analyses

A crucial output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy. researchgate.net These values provide a semi-quantitative measure of the strength of the ligand-receptor interaction. For instance, docking studies on lophine derivatives have reported binding energies in the range of -8.9 to -11.0 kcal/mol against various targets, indicating potent interactions. researchgate.net

Furthermore, computational methods can be used to perform energetic analyses, such as calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govrsc.org

Table 2: Illustrative Binding Affinities of Lophine Derivatives against Various Targets

| Lophine Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) |

| SAP-28 | EGFR | -9.8 |

| SAP-28 | Fungal oxidoreductase | -9.6 |

| SAP-28 | TNF-α | -10.0 |

| SAP-26 | EGFR | -9.8 |

| SAP-26 | COX-2 | -11.0 |

| SAP-25 | Bacterial DNA gyrase | -8.9 |

| SAP-19 | COX-1 | -9.7 |

| Data is illustrative and based on studies of lophine derivatives, not specifically this compound. researchgate.net |

Conformational Dynamics of Interacting Systems

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can reveal how the ligand and protein move and adapt to each other, providing a more realistic representation of the binding event. These simulations can confirm the stability of the interactions predicted by docking and highlight important conformational changes that may occur upon binding.

Advanced Computational Methodologies

The field of computational chemistry is continually evolving, with the development of more sophisticated methods for studying molecular systems. For imidazole derivatives, advanced techniques such as density functional theory (DFT) are commonly used to optimize molecular geometries and calculate various electronic properties. nih.govnih.gov

Natural Bond Orbital (NBO) analysis, another advanced method, can be employed to investigate charge delocalization and intramolecular interactions within the molecule. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are increasingly used in conjunction with other computational methods to assess the drug-likeness of novel compounds at an early stage of development. nih.gov

Simulated Annealing in Conformational Search

Simulated annealing is a powerful computational method used to determine the low-energy conformations of molecules. This technique mimics the process of annealing in metallurgy, where a material is heated and then slowly cooled to increase the size of its crystals and reduce their defects. In computational chemistry, the algorithm explores the potential energy surface of a molecule by starting at a high "temperature" to overcome energy barriers and then gradually "cooling" to settle into a stable, low-energy conformation.

Electron Localized Function (ELF) and Localized Orbital Locator (LOL) Analyses

Electron Localized Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to analyze the electronic structure of molecules, providing insights into chemical bonding and electron localization. ELF measures the probability of finding an electron in the vicinity of a reference electron, offering a clear visualization of core electrons, covalent bonds, and lone pairs. LOL provides a complementary perspective on electron localization, with its maxima also indicating regions of high electron density, such as bonds and lone pairs.

A detailed investigation of the electronic structure of this compound using ELF and LOL analyses is currently absent from the available body of research. Such analyses would be instrumental in characterizing the nature of the chemical bonds within the molecule, including the carbon-nitrogen bonds of the imidazole ring and the bonds connecting the ethyl and phenyl substituents. This would provide a deeper understanding of the electron distribution and its implications for the molecule's chemical behavior.

While computational studies have been performed on other derivatives of 4,5-diphenyl-1H-imidazole, the specific electronic contributions of the 2-ethyl group in this compound have not been specifically delineated using these advanced analytical methods.

Coordination Chemistry and Ligand Design Principles

2-Ethyl-4,5-diphenyl-1H-imidazole as a Ligand in Metal Complexation

While direct studies detailing the metal complexation of this compound are not extensively documented in the literature, its behavior as a ligand can be inferred from the coordination chemistry of closely related 4,5-diphenylimidazole (B189430) derivatives. The fundamental coordinating atom in this compound is the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring, which possesses a lone pair of electrons available for donation to a metal center.

The 4,5-diphenylimidazole scaffold has been successfully incorporated into more complex ligand systems, demonstrating its utility in forming stable metal complexes. For instance, azo-functionalized derivatives of 4,5-diphenylimidazole have been synthesized and their coordination with various transition metals has been studied. In these cases, the imidazole ring, in conjunction with the azo group, can form a chelate, binding to the metal ion through the imidazole N3 nitrogen and a nitrogen atom of the azo group. aip.org

One such example is the ligand E-2-((4-tetra-butyl)phenyl diazenyl)4,5-diphenyl imidazole (TBDPI), which has been shown to form octahedral complexes with Co(II), Ni(II), and Cu(II). aip.org In these complexes, TBDPI acts as a bidentate ligand, coordinating through the N3 atom of the imidazole ring and one of the azo nitrogen atoms. aip.org This creates a stable five-membered chelate ring with the metal ion. aip.org

Similarly, the ligand 2-[(3,5-Dichloro phenyl)azo]- 4,5-diphenylimidazole (dcpai) has been synthesized and its metal complexes characterized. researchgate.net The formation of these complexes underscores the capability of the 4,5-diphenylimidazole moiety to serve as a robust platform for constructing ligands that can effectively coordinate with metal ions. aip.orgresearchgate.net Based on these examples, it is highly probable that this compound can act as a monodentate ligand, binding to a single metal ion through its N3 atom. The presence of the ethyl and phenyl substituents would then modulate the steric and electronic properties of the resulting metal complex.

Design Principles for Chelating and Bridging Ligands

The design of chelating and bridging ligands based on the imidazole framework is a significant area of research in coordination chemistry, aiming to create molecules with specific spatial and electronic properties for applications in catalysis, materials science, and bioinorganic chemistry.

Chelating Ligands: Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal atom, resulting in the formation of a ring structure. This "chelate effect" generally leads to enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands.

To design a chelating ligand based on the this compound scaffold, one could introduce additional donor groups at strategic positions on the molecule. For example, a donor group could be attached to the N1 nitrogen of the imidazole ring or to one of the phenyl rings. A common strategy involves creating tripodal ligands, where multiple imidazole-containing arms are connected to a central atom or group. An example of this is the ligand [bis-(1H-imidazol-2-yl)-methyl]-pyridin-2-ylmethyl-amine (L1), which can form dinuclear copper(II) complexes. rsc.org

Another approach is to introduce a coordinating group at the 2-position of the imidazole ring, adjacent to the existing ethyl group. For instance, a ligand like 2-(2-hydroxyphenyl)-4,5-diphenylimidazole has been studied for its ability to form stable complexes with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net In this case, the ligand can deprotonate and coordinate to the metal ion through both the imidazole N3 nitrogen and the oxygen of the hydroxyl group, forming a stable chelate ring.

Bridging Ligands: Bridging ligands are capable of coordinating to two or more metal centers simultaneously, leading to the formation of polynuclear complexes or coordination polymers. The imidazole ring itself can act as a bridging ligand, with the N1 and N3 atoms coordinating to different metal ions.

To design a bridging ligand based on this compound, one could envision linking two such imidazole units together through a spacer group. The nature of the spacer—its length, flexibility, and electronic properties—would dictate the distance and orientation of the metal centers in the resulting polynuclear complex. This allows for the tuning of magnetic or electronic interactions between the metal ions. For example, diruthenium complexes have been synthesized using bis(imidazo[4,5-f] nih.govmdpi.comphenanthroline) bridging ligands, where the electrochemical properties suggest communication between the two metal centers through the bridging ligand.

Influence of Substituents on Coordination Behavior

The ethyl and phenyl substituents on the this compound ring play a crucial role in determining its coordination behavior by exerting both steric and electronic effects.

Steric Effects: The ethyl group at the 2-position of the imidazole ring introduces steric bulk in the vicinity of the coordinating N3 nitrogen atom. This steric hindrance can influence the coordination geometry of the resulting metal complex. For instance, in a study of copper-catalyzed Mannich reactions, imidazole ligands with bulky alkyl chains were found to create a favorable steric environment around the copper center, improving reaction efficiency. organic-chemistry.org Similarly, the ethyl group in this compound could favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate the bulky substituent. The two phenyl groups at the 4 and 5 positions also contribute significantly to the steric profile of the ligand, potentially influencing how the ligand packs in the solid state and how it interacts with other ligands in the coordination sphere of the metal ion.

Electronic Effects: The electronic properties of the substituents have a direct impact on the basicity of the coordinating N3 nitrogen atom, which in turn affects the strength of the metal-ligand bond. Alkyl groups, such as the ethyl group at the 2-position, are generally considered to be electron-donating through an inductive effect. This would be expected to increase the electron density on the imidazole ring and enhance the basicity of the N3 nitrogen, leading to stronger coordination to a metal ion.

Applications in Advanced Materials and Supramolecular Chemistry

Incorporation into Functional Material Systems

The triphenyl-imidazole core, of which 2-Ethyl-4,5-diphenyl-1H-imidazole is a representative, serves as a robust scaffold for creating materials with tailored electronic and photophysical properties. Its derivatives are increasingly being explored for use in high-performance organic electronics and polymer systems.

Organic Semiconductor Materials

Imidazole (B134444) derivatives, particularly those with extensive π-conjugated systems like the 2,4,5-triphenyl-imidazole structure, are investigated for their potential in organic electronics. irjmets.com These compounds can form the basis of organic light-emitting diodes (OLEDs) and other semiconductor devices. The introduction of various substituents onto the imidazole core allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net

Research into triphenyl imidazole-containing polyimides has shown that these materials exhibit blue luminescence and possess HOMO and LUMO values around -6.5 eV and -3.6 eV, respectively, resulting in an energy gap of approximately 3.0 eV. nih.govrsc.org These electrochemical properties make them promising candidates for use as functional materials in optoelectronic applications, such as flexible light-emitting devices and fluorescent sensors. rsc.org The imidazole ring, when incorporated into larger molecular structures, can facilitate electron or hole transport, a critical function in semiconductor layers.

Charge-Transfer Chromophores

The structure of substituted imidazoles is well-suited for the design of charge-transfer (CT) chromophores. By attaching electron-donating (D) and electron-accepting (A) groups to the π-conjugated imidazole core, a D-π-A "push-pull" system can be created. This arrangement facilitates intramolecular charge transfer upon photoexcitation, a property essential for nonlinear optical (NLO) materials and fluorescent probes. rsc.org

The 2,4,5-triphenyl-imidazole framework can act as the π-system. Novel A–D–A (Acceptor-Donor-Acceptor) structural imidazole derivatives have been synthesized that exhibit significant charge transfer excited state properties. rsc.org In these designs, the electron-rich nitrogen atom on the imidazole ring can play a key role. For instance, coordination with a metal ion like Fe³⁺ can disrupt the original CT state and generate a new, higher-energy CT emission, leading to a "turn-on" fluorescence response. rsc.org This demonstrates that the molecular architecture is crucial for achieving specific charge-transfer behaviors and sensing capabilities. rsc.org

Polyimides and Polymer Systems

The incorporation of the triphenyl-imidazole moiety into polymer backbones, particularly polyimides (PIs), has been shown to yield high-performance materials with excellent thermal stability and solubility. nih.govrsc.org Scientists have synthesized various diamine monomers containing a central triphenyl-imidazole core, which are then polymerized with different dianhydrides to produce a range of polyimides. nih.gov

These resulting polyimide films exhibit high glass transition temperatures (Tg), often around 300 °C, and are soluble in common polar organic solvents. nih.govrsc.org The specific dianhydride used in the polymerization influences the optical properties of the final film. For example, polyimides derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) tend to be light-colored, transparent, and show blue photoluminescence. nih.govrsc.orgresearchgate.net The development of coordination polymers using related structures like 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid further highlights the versatility of this chemical family in creating complex, functional polymer networks. researchgate.net

| Polymer Name | Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg) | Photoluminescence (Film) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|---|---|

| PI(PBAI-CBDA) | PBAI | CBDA | ~300 °C | Blue | ~ -6.5 | ~ -3.6 | ~ 3.0 |

| PI(PBAI-PMDA) | PBAI | PMDA | ~300 °C | Black/Weak Yellow | ~ -6.5 | ~ -3.6 | ~ 3.0 |

| PI(PBAI-6FDA) | PBAI | 6FDA | ~300 °C | Weak Yellow | ~ -6.5 | ~ -3.6 | ~ 3.0 |

| PI(MPBAI-CBDA) | MPBAI | CBDA | ~300 °C | Blue | ~ -6.5 | ~ -3.6 | ~ 3.0 |

Data synthesized from research on triphenyl imidazole-containing polyimides. nih.govrsc.org PBAI and MPBAI are different triphenyl imidazole-based diamine monomers.

Supramolecular Assembly and Host-Guest Chemistry

The imidazole moiety is a versatile component in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and coordination. rsc.org This facilitates its use in molecular recognition and the construction of complex host-guest systems.

Molecular Recognition Phenomena Involving Imidazole Derivatives

The imidazole ring is amphoteric, meaning it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the sp²-hybridized nitrogen). rsc.org This dual nature makes imidazole derivatives effective receptors for a variety of analytes, including anions, cations, and neutral molecules. rsc.orgresearchgate.net

Recent studies on 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, which share the core diphenyl-imidazole structure, show that these compounds exhibit sensitive fluorescence responses to environmental factors like solvent polarity, acidity, and the presence of anions like fluoride. nih.gov The steric bulk from the phenyl groups can hinder intermolecular hydrogen bonding in the solid state, influencing crystal packing. nih.gov The ability to tune the recognition properties by altering the functional groups attached to the imidazole core allows for the rational design of chemosensors and fluorophores for specific targets. researchgate.netnih.gov

Interaction with Macrocyclic Hosts (e.g., Cyclodextrins, Pillararenes, Cucurbiturils)

The imidazole ring and its derivatives can act as guests that are encapsulated within the cavities of various macrocyclic hosts, forming stable inclusion complexes. nih.govyoutube.com

Cyclodextrins : These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity, making them suitable hosts for nonpolar guest molecules. youtube.com The formation of inclusion complexes with cyclodextrins can enhance the stability and solubility of guest molecules, including those containing imidazole moieties. nih.gov

Pillararenes : These are a class of macrocycles with pillar-like structures and electron-rich cavities. nih.govsemanticscholar.org A "per-imidazole pillar researchgate.netarene" has been synthesized, demonstrating that the imidazole unit can be directly incorporated into the host's structure. researchgate.net This functionalized pillararene was then used to create a 3D supramolecular polymer network through host-guest complexation and halogen bonding. researchgate.net More commonly, the electron-rich cavity of pillararenes can host cationic guests, and pillararene-based host-guest recognition has been used for applications like the enrichment of cell membrane proteins. rsc.org

Cucurbiturils : These pumpkin-shaped macrocycles are known for forming highly stable host-guest complexes, particularly with cationic and neutral molecules. Imidazolium salts, which are structurally related to protonated imidazoles, have been shown to form stable inclusion complexes with cucurbit[n]urils (CB[n]). researchgate.netrsc.org The formation of these complexes can significantly increase the solubility of the cucurbituril (B1219460) host in ionic liquids and can be used to direct the synthesis of monofunctionalized CB rsc.orguril, showcasing a sophisticated application of host-guest chemistry. researchgate.netrsc.org

Crystal Engineering and Intermolecular Interactions

A comprehensive analysis of the crystal engineering and specific intermolecular interactions of this compound is currently limited by the absence of publicly available, experimentally determined crystal structure data. Searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a crystal structure for this specific compound. The PubChem database entry for this molecule (CID 294542) also lacks crystallographic information.

Consequently, a detailed discussion of its crystal packing, including specific hydrogen bond distances, angles, and the nature of other intermolecular forces like π-π stacking, cannot be provided with scientific certainty at this time. Such an analysis is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction studies.

Hypothetical Intermolecular Interactions:

Based on the molecular structure of this compound, several types of intermolecular interactions would be anticipated to play a significant role in its crystal packing. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This makes the formation of intermolecular N-H···N hydrogen bonds a primary and highly probable feature in the solid state. These interactions are a common and critical feature in the crystal structures of many imidazole derivatives, often leading to the formation of chains or more complex hydrogen-bonded networks.

Photophysical and Electrochemical Behavior: Theoretical and Spectroscopic Insights

Electronic Excitation and Emission Mechanisms

The electronic behavior of 4,5-diphenyl-1H-imidazole derivatives is largely governed by π-π* transitions within the aromatic system. The imidazole (B134444) ring itself can act as both a hydrogen donor and acceptor, influencing intermolecular interactions and solid-state packing, which in turn affects the electronic properties. semanticscholar.org For instance, in certain crystalline structures, the steric hindrance from bulky groups around the imidazole ring can prevent the formation of intermolecular hydrogen bonds. semanticscholar.orgnih.gov

The absorption and emission spectra of 4,5-diphenyl-1H-imidazole derivatives are characterized by transitions within their π-conjugated systems. In a study on a series of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, the absorption spectra in dichloromethane (B109758) (CH2Cl2) displayed characteristic vibronic bands in the low-energy region (348-388 nm), attributed to the π → π* transitions of the anthracene (B1667546) unit. semanticscholar.org The emission spectra for these compounds showed considerable redshifts compared to pristine anthracene, with maximum emission wavelengths ranging from 469 to 522 nm in CH2Cl2. semanticscholar.org

For other imidazole derivatives, such as a series of donor-π-acceptor dyes based on a 1,4,5-triphenyl-1H-imidazole donor, the maximum absorption wavelengths in dichloromethane were observed between 368 nm and 437 nm. researchgate.net Their emission maxima in the same solvent ranged from 493 nm to 574 nm. researchgate.net Another related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, exhibits absorption peaks in the UV-Vis region between 340 nm and 470 nm when dissolved in DMF, with a notable absorption at 406 nm due to π→π* transitions. researchgate.net

Table 1: Spectral Properties of Selected 4,5-Diphenyl-1H-imidazole Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Source |

|---|---|---|---|---|

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole | CH2Cl2 | 348, 368, 388 | 469 | semanticscholar.org |

| Dye 2a (1,4,5-triphenyl-1H-imidazole derivative) | DCM | 376 | 528 | researchgate.net |

| Dye 2b (1,4,5-triphenyl-1H-imidazole derivative) | DCM | 437 | 574 | researchgate.net |

Note: Data presented is for related derivatives, as specific spectral data for 2-Ethyl-4,5-diphenyl-1H-imidazole was not available in the provided sources.

Many imidazole derivatives exhibit significant Stokes shifts and sensitivity to their chemical environment, a property known as solvatochromism. The large Stokes shifts observed in some imidazole-based dyes make them suitable for optoelectronic applications. researchgate.net

The environmental sensitivity is particularly evident in studies of solvatochromic properties. For a series of donor-π-acceptor dyes with a 1,4,5-triphenyl-1H-imidazole core, increasing the solvent polarity from n-hexane to acetonitrile (B52724) resulted in a progressive redshift of the emission wavelength. researchgate.net For example, one dye showed a shift in its emission maximum from 476 nm in n-hexane to 599 nm in acetonitrile. researchgate.net This phenomenon is attributed to the different stabilization of the ground and excited states by the solvent. In contrast, the absorption spectra of some imidazole chromophores show only slight shifts with changing solvent polarity, indicating that the solvent has a greater effect on the excited state. nih.gov The presence of an amphoteric imidazolyl group can also make these compounds sensitive to pH, with fluorescence being substantially quenched by strong acids like trifluoroacetic acid (TFA). semanticscholar.orgnih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. nih.govacs.org This effect is common in luminogens with multiple phenyl rings, such as 4,5-diphenyl-1H-imidazole derivatives, where the restriction of intramolecular rotation (RIR) in the aggregated state blocks non-radiative decay pathways and opens up the radiative decay channel, leading to enhanced fluorescence. nih.govresearchgate.net

In a study of novel imidazole derivatives, AIE behavior was observed in mixtures of THF and water. nih.gov The compounds were highly soluble and weakly fluorescent in pure THF, but as the water fraction (a poor solvent) was increased, fluorescence intensity grew, indicating the formation of emissive aggregates. nih.gov Similarly, other imidazole derivatives that are weakly emissive in solution show significantly enhanced blue emission in their powdered form, confirming that molecular rigidity in the solid state boosts their emission properties. nih.gov This AIE characteristic is crucial for applications in solid-state lighting and biological sensing. nih.govnih.gov

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant attention for their potential in photonic technologies. semanticscholar.org Organic molecules with π-conjugated systems, such as imidazole derivatives, are promising candidates due to their high nonlinearity and fast response times. semanticscholar.org

The NLO properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol have been investigated both experimentally using the Z-scan technique and theoretically. semanticscholar.orgnih.govresearchgate.net The study revealed a negative sign for the nonlinear refractive index (n₂), indicating a self-defocusing effect. semanticscholar.orgnih.gov Theoretical calculations, including HOMO-LUMO analysis, showed a low energy gap and high hyperpolarizabilities, which are linked to the compound's NLO activity. nih.govresearchgate.net The presence of dipolar excited states with significant changes in dipole moment further contributes to its nonlinearity. nih.gov The results suggest that such compounds are potential materials for NLO applications. semanticscholar.orgnih.gov

Table 2: Experimental NLO Properties of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ | cmW⁻¹ | semanticscholar.orgnih.gov |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ | cm²W⁻¹ | semanticscholar.orgnih.gov |

Note: Data presented is for a related derivative, as specific NLO data for this compound was not available in the provided sources.

Electrochemical Redox Behavior and Stability

The electrochemical properties of imidazole derivatives are crucial for their use in electronic devices like organic light-emitting diodes (OLEDs) and supercapacitors. nih.govresearchgate.net Cyclic voltammetry (CV) is a common technique used to probe their redox behavior and determine energy levels such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

In a study of 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DIP), electrochemical analysis using CV, galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) demonstrated its potential as an electrode material for high-performance supercapacitors. researchgate.net The monomer exhibited good capacitive behavior, with a specific capacitance of 325 F/g at a scan rate of 5 mV/s. researchgate.net

Furthermore, the synthesis of boron complexes using a 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol core showed that these materials are capable of transporting electrons, a key function in electroluminescent devices. nih.gov The stability of related imidazole compounds has also been studied in the context of medicinal chemistry. For example, the stability of gold(I/III) complexes containing a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand was evaluated against components of a cell culture medium, revealing complex redox reactions and ligand exchange processes. acs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | DIP |

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole | ADPI |

| 1,4,5-triphenyl-1H-imidazole | - |

| 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene | - |

Structure Activity Relationship Sar and Pharmacophore Hypotheses: Theoretical Framework

Identification of Key Structural Features for Modulatory Interactions

The modulatory interactions of 2-Ethyl-4,5-diphenyl-1H-imidazole are dictated by the specific arrangement and properties of its constituent parts: the imidazole (B134444) core, the two phenyl rings at positions 4 and 5, and the ethyl group at position 2. Analysis of related imidazole derivatives reveals several key structural features that are likely critical for its biological activity.

The imidazole ring itself is a crucial scaffold, with its nitrogen atoms capable of acting as both hydrogen bond donors and acceptors. This allows for pivotal interactions with biological targets. The aromaticity of the ring also contributes to its binding through π-π stacking interactions.

The ethyl group at the 2-position is a key modulator of the compound's properties. Compared to a simple methyl group or a larger substituent, the ethyl group provides a specific steric and lipophilic character. In a series of 2-substituted-4,5-diphenyl imidazoles, the nature of the substituent at this position was found to significantly influence the compound's anthelmintic activity. nih.gov For instance, the presence of a hydroxyl group or a nitro group on a phenyl ring at the 2-position led to significant activity. nih.gov This suggests that the electronic and steric properties of the substituent at position 2 are critical for biological efficacy.

Research on 4(5)-aryl-2-amino-1H-imidazoles has further underscored the importance of substitution patterns on the phenyl rings and the nature of the substituent at the N1 position for activities like biofilm inhibition. nih.gov While this compound is not a 2-aminoimidazole, this research highlights the general principle that modifications around the imidazole core are key to modulating biological effects.

| Feature | Likely Contribution to Activity |

| Imidazole Core | Hydrogen bonding, π-π stacking |

| 4,5-Diphenyl Rings | Lipophilicity, hydrophobic interactions, van der Waals forces |

| 2-Ethyl Group | Steric and lipophilic character, modulation of electronic properties |

Pharmacophore Development and Validation through Computational Methods

A pharmacophore model for this compound would consist of a set of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. Based on the analysis of its structural features and data from related compounds, a hypothetical pharmacophore can be proposed.

The essential features of a pharmacophore for this class of compounds would likely include:

Aromatic/Hydrophobic Features: Corresponding to the two phenyl rings at positions 4 and 5.

Hydrogen Bond Acceptor/Donor: The nitrogen atoms of the imidazole ring.

Hydrophobic/Aliphatic Feature: Represented by the ethyl group at position 2.

Computational methods are instrumental in developing and validating such pharmacophore models. Techniques like molecular docking can be used to predict the binding orientation of this compound within the active site of a target protein. This allows for the identification of key interactions and helps to refine the pharmacophore model.

For instance, computational studies on other imidazole derivatives have successfully used molecular docking to understand their binding modes. tandfonline.com A comprehensive investigation involving quantum computational analysis and molecular docking was performed on a complex imidazole derivative, demonstrating the power of these methods in elucidating molecular interactions and predicting activity. tandfonline.com Although not on the exact compound of interest, this work showcases the methodology that would be applied.

The validation of a developed pharmacophore model is a critical step. This is often achieved by screening a database of known active and inactive compounds. A robust pharmacophore model should be able to distinguish between these two classes with high accuracy.

Computational Insights into Structural Modifications and Activity Trends

Computational chemistry offers powerful tools to predict how structural modifications to this compound might influence its biological activity. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. tandfonline.com These properties are related to the molecule's reactivity and its ability to participate in charge-transfer interactions, which are often crucial for binding to a biological target. tandfonline.com

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and the stability of the interaction. tandfonline.com

By systematically modifying the structure of this compound in silico—for example, by changing the substituent at the 2-position or by adding substituents to the phenyl rings—and then performing docking and energy calculations, it is possible to predict activity trends. For example, a study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives showed that the substitution on the phenyl ring at the 2-position significantly impacted anti-inflammatory activity. derpharmachemica.com Computational analysis of such analogs can help to rationalize these observed trends.

The following table summarizes hypothetical activity trends based on computational insights from related structures:

| Structural Modification | Predicted Impact on Activity | Rationale based on Computational Insights from Related Compounds |

| Replacement of 2-ethyl with smaller alkyl group (e.g., methyl) | May decrease binding affinity | Reduced hydrophobic interaction and altered steric fit in the binding pocket. |

| Replacement of 2-ethyl with larger alkyl group (e.g., propyl) | Could increase or decrease activity | Potential for improved hydrophobic interactions, but could also lead to steric clashes. |

| Introduction of electron-withdrawing groups on phenyl rings | Could enhance activity for certain targets | May alter the electronic properties of the imidazole core, potentially improving interactions with electron-rich pockets. |

| Introduction of electron-donating groups on phenyl rings | Could enhance activity for other targets | May increase the electron density of the aromatic system, favoring interactions with electron-deficient sites. |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Complex Functionalized Analogues

The synthesis of imidazole (B134444) derivatives is a well-established field, yet the creation of complex, multi-functionalized analogues of 2-Ethyl-4,5-diphenyl-1h-imidazole demands more advanced and efficient strategies. rsc.orgmu-varna.bg Traditional methods, such as the Debus-Radziszewski synthesis which involves reacting a dicarbonyl compound (benzil), an aldehyde (propionaldehyde), and ammonia (B1221849), provide a fundamental route to the core structure. numberanalytics.comnih.gov However, these classic approaches often require harsh conditions and offer limited control over the introduction of diverse functional groups.

Future research must focus on developing methodologies that are both efficient and highly selective. Key challenges that need to be addressed include:

Regioselectivity : Controlling the specific position of substitution on the imidazole ring is a significant hurdle when creating complex derivatives. numberanalytics.com

Stereoselectivity : For analogues with chiral centers, achieving the desired stereochemistry requires precise control over reaction conditions. numberanalytics.com

Sustainability : Moving towards greener chemistry is essential, involving the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes like microwave irradiation. numberanalytics.comresearchgate.net

Modern synthetic strategies offer promising solutions. Transition metal-catalyzed cross-coupling reactions, for instance, have greatly improved the efficiency and selectivity of C-N and C-C bond formation, enabling the attachment of various functional moieties to the imidazole core. numberanalytics.com The development of one-pot, multi-component reactions (MCRs) is another critical area, as these methods improve atom economy, reduce waste, and simplify purification processes by avoiding the isolation of intermediates. biolmolchem.com For example, a potential strategy for creating functionalized analogues could involve a one-pot synthesis using a copper catalyst in an aqueous solvent, which has been shown to be effective for similar 2,4,5-trisubstituted imidazoles. biolmolchem.com The development of such robust and versatile synthetic toolkits is paramount for synthesizing libraries of novel this compound analogues for further study. nih.govnih.govresearchgate.net

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel imidazole derivatives. mdpi.com By employing advanced modeling techniques, researchers can predict the physicochemical and biological properties of yet-to-be-synthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This in silico approach significantly reduces the time and cost associated with traditional trial-and-error discovery processes. mdpi.comnih.gov

Key computational approaches include:

Molecular Docking : This technique simulates the interaction between a small molecule (ligand) and a macromolecular target, such as an enzyme or receptor. nih.govnih.gov It can predict the binding affinity and orientation of a ligand in the active site of a protein, providing insights into its potential biological activity. nih.gov For instance, new analogues of this compound could be designed and docked against known therapeutic targets to predict their efficacy.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing the properties of known active and inactive molecules, QSAR can predict the activity of new designs. researchgate.net

Density Functional Theory (DFT) : DFT calculations are used to understand the electronic structure of molecules, helping to predict their geometry, stability, and reactivity. researchgate.net

These computational methods can be integrated to create a robust workflow for molecular design. For example, a library of virtual analogues of this compound could be generated by adding different functional groups. Their drug-like properties, such as lipophilicity (LogP) and bioavailability, could then be predicted using tools like SwissADME, followed by molecular docking studies to identify candidates with high binding affinities to specific biological targets. mdpi.comresearchgate.net

Table 1: Hypothetical Computational Data for Designed Analogues of this compound

| Compound Analogue | Modification | Predicted LogP | Predicted Binding Affinity (kcal/mol) | Target |

|---|---|---|---|---|

| Analogue A | Addition of -OH to a phenyl ring | 4.8 | -8.5 | Kinase Inhibitor |

| Analogue B | Addition of -COOH to a phenyl ring | 4.2 | -9.1 | GPCR Ligand |

| Analogue C | Replacement of ethyl with -CF3 | 5.5 | -7.9 | Enzyme Inhibitor |

| Analogue D | N-alkylation with a morpholino group | 3.9 | -9.5 | Kinase Inhibitor |

Exploration of New Applications in Emerging Materials Science Fields

The unique photophysical and electronic properties of the diphenyl-imidazole core make it a promising candidate for applications in materials science. mdpi.comnih.gov The aromatic nature of the scaffold contributes to its thermal stability and ability to participate in electronic processes, opening up avenues for its use in advanced functional materials. numberanalytics.comnih.gov

Future research should explore the potential of this compound and its derivatives in several emerging fields:

Organic Electronics : Substituted imidazoles have been successfully used as materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com They can function as fluorescent emitters or as host materials for phosphorescent dopants due to their high triplet energy levels. mdpi.com By modifying the substituents on the phenyl rings or the ethyl group of this compound, it may be possible to tune the emission color and improve charge transport properties. mdpi.comnih.gov

Chemosensors : The imidazole ring can act as a binding site for ions and small molecules. nih.gov Fluorophores based on the 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) core have shown sensitive fluorescence responses to changes in solvent polarity, acidity, and the presence of specific anions like fluoride. nih.gov This suggests that derivatives of this compound could be developed into selective and sensitive chemical sensors.

Sustainable Polymers : Imidazole-based polymers are known for their high thermal stability and ionic conductivity. numberanalytics.com Functionalized this compound could serve as a monomer for the creation of novel polymers with tailored properties for applications such as solid-state electrolytes or high-performance plastics.

Table 2: Potential Materials Science Applications for Functionalized this compound

| Application Area | Required Properties | Potential Role of Imidazole Derivative |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | High triplet energy, good charge transport, tunable fluorescence | Host material for phosphorescent emitters or as a blue fluorescent emitter. mdpi.com |

| Chemical Sensors | Solvatofluorochromism, specific ion binding sites | Fluorescent probe for detecting changes in environmental polarity or specific analytes. nih.gov |

| Advanced Polymers | High thermal stability, ionic conductivity | Monomer for creating specialty polymers for electronics or separation membranes. numberanalytics.com |

| Catalysis | Ligand for metal complexes | Component of N-heterocyclic carbene (NHC) ligands for transition metal catalysis. lifechemicals.com |

Elucidation of Complex Molecular Mechanisms at the Interface of Chemical and Biological Systems

While many imidazole derivatives exhibit a broad range of biological activities, a deep understanding of their molecular mechanisms of action is often lacking. researchgate.netmdpi.com For novel analogues of this compound, a key challenge will be to elucidate precisely how they interact with biological systems to produce a therapeutic or biological effect. nih.gov

The structural features of the imidazole ring are key to its biological interactions. It can act as a hydrogen bond donor and acceptor, and the sp2-hybridized nitrogen atom is a potent ligand for metal ions in metalloenzymes. researchgate.net Furthermore, the imidazole ring is a core component of the amino acid histidine, allowing imidazole-based compounds to mimic biological molecules and interact with proteins, enzymes, and receptors. mdpi.com

Future research should focus on:

Target Identification and Validation : Identifying the specific proteins or nucleic acids that analogues of this compound bind to. This involves a combination of computational prediction and experimental validation.

Understanding Protein-Ligand Interactions : When a nanoparticle or a small molecule drug enters a biological fluid like blood, it is immediately coated by proteins, which can alter its properties and biological fate. nih.gov Studying these interactions is crucial for understanding how a compound behaves in a complex biological environment. Techniques like small-angle X-ray scattering (SAXS) can be used to study how encapsulated molecules within delivery systems like liposomes affect their surface chemistry and subsequent interactions with biological components such as complement proteins. nih.govresearchgate.net

By integrating systems biology approaches with classical pharmacology and advanced analytical techniques, a more complete picture of the molecular mechanisms can be formed. This knowledge is not only academically important but also critical for designing safer and more effective therapeutic agents based on the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-ethyl-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes, ammonium acetate, and substituted amines under reflux conditions. For example, multi-component reactions involving ketones and amidines in base-promoted systems (e.g., KOH/DMSO) yield imidazole derivatives efficiently . Optimizing temperature (80–120°C), solvent polarity, and stoichiometry of reagents (e.g., 1:1:1 molar ratios) is critical. Yields range from 70% to 97%, depending on substituent reactivity and catalyst use (e.g., iodine or Lewis acids) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms N-H stretching (3100–3300 cm⁻¹) and C=N/C=C bonds (1600–1650 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.8 ppm) and ethyl/methyl groups (δ 1.2–2.5 ppm). ¹³C NMR verifies imidazole ring carbons (δ 120–150 ppm) .

- X-ray Diffraction : Resolves crystal packing and dihedral angles between phenyl rings (e.g., 26–82° deviations from planarity) .

- HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1555) .

Q. How can researchers mitigate side reactions during imidazole synthesis?

- Methodological Answer : Common side products include over-oxidized derivatives or uncyclized intermediates. Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Adding catalytic iodine to accelerate cyclization .

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELX : Refines anisotropic displacement parameters and hydrogen bonding networks. For example, C–H⋯O interactions (2.5–3.0 Å) can be modeled using SHELXL .

- Mercury CSD : Visualizes void spaces (<10% unit cell volume) and packing motifs (e.g., herringbone patterns). Compare with Cambridge Structural Database entries to validate torsional angles (e.g., C3–C4–O1–C8 = 171.98°) .

Q. What computational approaches predict the pharmacological potential of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). Score poses with RMSD <2.0 Å and ΔG < −8 kcal/mol .

- ADMET Prediction : SwissADME evaluates bioavailability (TPSA <140 Ų, LogP <5). Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II .

Q. How should researchers address contradictions in catalytic efficiency reported across studies?

- Methodological Answer :

- Compare catalyst recovery rates (e.g., reusable SiO₂-supported catalysts yield >90% over 3 cycles vs. non-recoverable homogeneous catalysts) .

- Analyze turnover frequency (TOF) under standardized conditions (e.g., 0.5 mol% catalyst, 24 h reaction). Discrepancies may arise from solvent effects (polar aprotic vs. protic) or substrate steric hindrance .

Q. What strategies validate the biological activity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.